molecular formula C22H24N2O4S B301043 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Katalognummer B301043
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: NFBLEPZIZAUJLG-HNNYNVTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Wirkmechanismus

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity by enhancing the expression of insulin receptor substrate-1 and glucose transporter 4.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with the use of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated, which limits its clinical translation.

Zukünftige Richtungen

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in humans, which could facilitate its clinical translation. Another potential direction is to explore its potential use in combination with other therapeutic agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to evaluate its potential use in other disease contexts, such as neurodegenerative diseases, where it could exhibit promising therapeutic effects.

Synthesemethoden

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3-hydroxy-4-methoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the product is purified by recrystallization. The yield of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is reported to be around 70%.

Wissenschaftliche Forschungsanwendungen

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.

Eigenschaften

Produktname

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Molekularformel

C22H24N2O4S

Molekulargewicht

412.5 g/mol

IUPAC-Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-12-24-21(26)20(14-15-6-11-19(27-3)18(25)13-15)29-22(24)23-16-7-9-17(10-8-16)28-5-2/h6-11,13-14,25H,4-5,12H2,1-3H3/b20-14-,23-22?

InChI-Schlüssel

NFBLEPZIZAUJLG-HNNYNVTISA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.